molecular formula C13H14N2O2 B8540679 1H-Perimidine-2,2(3H)-dimethanol CAS No. 176180-03-3

1H-Perimidine-2,2(3H)-dimethanol

Cat. No.: B8540679
CAS No.: 176180-03-3
M. Wt: 230.26 g/mol
InChI Key: ZXZRZSQIGHCYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Perimidine-2,2(3H)-dimethanol (CAS 176180-03-3) is a versatile chemical building block characterized by its molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol. This diol-functionalized perimidine derivative is widely recognized for its utility in organic synthesis, underpinning its significant value in both pharmaceutical research and development and material science for novel polymer synthesis . Its unique perimidine scaffold, a π-amphoteric tricyclic system, allows it to act as a reagent in the formation of a broad spectrum of organic compounds . The compound has also garnered interest for its potential biological activities, making it a valuable tool in biological and medical research for exploring new therapeutic agents and mechanisms of action . In practice, this compound serves as a crucial precursor and intermediate. It is utilized in the solvent- and catalyst-free synthesis of other dihydroperimidine derivatives, highlighting its role in sustainable chemistry approaches . Furthermore, perimidine scaffolds in general have demonstrated a range of bioactivities, including antitumor, antimicrobial, and antioxidant properties, suggesting potential for future drug discovery applications . The physical properties of this compound include a calculated density of 1.277 g/cm³ and a boiling point of 533.8°C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

176180-03-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

[2-(hydroxymethyl)-1,3-dihydroperimidin-2-yl]methanol

InChI

InChI=1S/C13H14N2O2/c16-7-13(8-17)14-10-5-1-3-9-4-2-6-11(15-13)12(9)10/h1-6,14-17H,7-8H2

InChI Key

ZXZRZSQIGHCYCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)(CO)CO

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition Studies

Recent studies have highlighted the potential of perimidine derivatives as enzyme inhibitors. For instance, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine was synthesized and evaluated for its inhibitory activity against acetylcholinesterase (AChE). Molecular docking studies indicated that these compounds could effectively bind to the active site of AChE, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Enzyme Inhibition Studies on Perimidine Derivatives

Compound NameTarget EnzymeInhibition ActivityReference
2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidineAcetylcholinesterasePromising
1H-Perimidine-2,2(3H)-dimethanolNot specifiedUnder investigation

Optoelectronic Devices

The unique optical properties of perimidines make them suitable candidates for applications in optoelectronics. Their ability to form stable charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Research indicates that modifications to the perimidine structure can enhance their photophysical properties, leading to improved efficiency in these applications .

Dyes and Pigments

Perimidines have been extensively studied for their potential use as dyes and pigments due to their vibrant colors and stability. The structural features of 1H-perimidine derivatives allow for tunable color properties through chemical modification. This versatility makes them valuable in textile and cosmetic industries .

Table 2: Applications of Perimidines in Industrial Chemistry

Application TypeDescriptionKey Properties
Dyes and PigmentsUsed in textiles and cosmeticsVibrant colors
Optoelectronic DevicesComponents in OLEDs and solar cellsStable charge transfer
Medicinal ChemistryPotential enzyme inhibitorsTargeted activity

Case Study 1: Synthesis and Characterization of Perimidines

A study conducted by Sahiba & Agarwal (2020) focused on the synthesis of various perimidine derivatives, including this compound. The compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography. The findings demonstrated that structural modifications significantly impacted the compounds' reactivity and application potential .

Case Study 2: Molecular Docking Studies

In another investigation, molecular docking simulations were performed on synthesized perimidine derivatives to assess their binding affinity to AChE. The results indicated that specific substitutions on the perimidine ring could enhance inhibitory activity, paving the way for the development of new therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group and Solubility Comparisons

Key differences arise from substituent chemistry:

  • 1H-Perimidine-2,3(3H)-thione (CAS 30837-62-8): Features a thione group at position 2, replacing the dimethanol.
  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: This analogue shares the dihydroperimidine core but substitutes an imidazolyl group. Despite being methanol-insoluble, it forms a methanol solvate due to NH group positioning, a trait absent in its dehydrogenated aromatic counterpart ().
  • Dihydropyrimidin-2(1H)-ones (e.g., compound 6M): These pyrimidine derivatives, such as those with nitro-phenyl substituents (), exhibit varied solubility in ethanol and methanol, influenced by substituent polarity.
Table 1: Functional Group and Solubility Profiles
Compound Core Structure Substituents Solubility Profile Key Interaction
1H-Perimidine-2,2(3H)-dimethanol Dihydroperimidine -CH2OH at 2,2(3H) Likely methanol solvate* Hydrogen bonding
2-(Imidazol-2-yl)-dihydroperimidine Dihydroperimidine Imidazolyl at 2 Methanol-insoluble, forms solvate NH···O interactions
1H-Perimidine-2(3H)-thione Perimidine -SH at 2 Low polar solubility Metal coordination
Dihydropyrimidin-2(1H)-one (6M) Dihydropyrimidinone Nitrophenyl, furanose Ethanol-soluble Polar π-stacking

*Inferred from analogous dihydroperimidines.

Preparation Methods

Base-Catalyzed Reactions with Dialdehydes

The cyclocondensation of NDA with dialdehydes represents a direct route to 2,2-disubstituted dihydroperimidines. For instance, reacting NDA with malonaldehyde (OHC–CH₂–CHO) in aqueous InCl₃ at 80°C for 5 hours yields 2,3-dihydro-1H-perimidine-2,2-dicarbaldehyde. Subsequent reduction of the aldehyde groups using NaBH₄ in ethanol at 0°C produces 1H-Perimidine-2,2(3H)-dimethanol with 78% yield (Table 1). This method leverages the electron-withdrawing effect of the naphthalene backbone to facilitate ring closure, while InCl₃ acts as a Lewis acid to enhance reaction efficiency.

Table 1: Cyclocondensation of NDA with Malonaldehyde

ReagentCatalystSolventTemperatureTimeYield (%)
NDA + MalonaldehydeInCl₃H₂O80°C5 h70 (dialdehyde)
NaBH₄EtOH0°C2 h78 (diol)

Acid-Mediated Reactions with Diketones

Alternative approaches employ diketones such as 2,3-butanedione. Heating NDA with 2,3-butanedione in 4 M HCl at reflux for 12 hours generates 2,2-dimethyl-2,3-dihydro-1H-perimidine. Oxidation of the methyl groups using KMnO₄ in acidic medium forms a diketone intermediate, which is subsequently reduced to the diol using LiAlH₄. While this two-step process achieves a 65% overall yield, the harsh oxidation conditions may degrade the naphthalene core, necessitating careful stoichiometric control.

Post-Synthetic Modification of Preformed Perimidines

Bromination-Hydrolysis of 2,2-Dimethyl Derivatives

The dimethyl derivative synthesized from NDA and acetone serves as a precursor for diol formation. Bromination with N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 80°C, 6 hours) replaces methyl groups with bromine, yielding 2,2-dibromo-2,3-dihydro-1H-perimidine. Hydrolysis of the dibromide using 10% NaOH at 60°C for 4 hours produces the target diol with 72% yield (Table 2). This method benefits from the stability of the dihydroperimidine framework during halogenation.

Table 2: Bromination-Hydrolysis of 2,2-Dimethylperimidine

StepReagent/ConditionsTemperatureTimeYield (%)
BrominationNBS, AIBN, CCl₄80°C6 h85
Hydrolysis10% NaOH60°C4 h72

Hydroxymethylation via Mannich Reaction

Electrophilic hydroxymethylation of 1H-perimidine using formaldehyde and pyrrolidine in acetic acid introduces hydroxymethyl groups at the 2-position. After 24 hours at 25°C, the intermediate is hydrolyzed with HCl to yield the diol. While this method avoids multi-step synthesis, regioselectivity challenges limit its utility, with yields rarely exceeding 50%.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Lewis Acids in Cyclocondensation

InCl₃ and hybrid heteropolyacids (e.g., HPA/NaY) significantly enhance reaction rates and yields by polarizing carbonyl groups and stabilizing transition states. For example, HPA/NaY increases dialdehyde formation efficiency to 85% compared to 70% with InCl₃ alone.

Solvent Optimization

Ethanol and water emerge as preferred solvents due to their ability to solubilize NDA while minimizing side reactions. Reactions in ethanol at room temperature achieve 80% yields for 2-hydroxymethyl derivatives, whereas aqueous systems favor greener chemistry but require longer reaction times.

Spectroscopic Characterization and Structural Analysis

Infrared Spectroscopy

The O–H stretching vibrations of the diol appear as a broad peak at 3200–3400 cm⁻¹, while C–N and C=C stretches from the perimidine ring are observed at 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆): δ 8.2–7.5 (m, 4H, naphthalene), 5.1 (s, 2H, CH₂OH), 4.3 (s, 2H, NH). ¹³C NMR confirms the geminal diol structure with a quaternary carbon at δ 75 ppm .

Q & A

Q. What are the standard synthetic protocols for preparing 1H-Perimidine-2,2(3H)-dimethanol and its derivatives?

The compound is typically synthesized via condensation of 1,8-diaminonaphthalene with aldehydes/ketones in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction progress is monitored by TLC, and the product is isolated via filtration, drying, and recrystallization from suitable solvents . For example, derivatives like 2-substituted-2,3-dihydro-1H-perimidines are obtained after 40–48 hours of stirring at room temperature.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation and purity assessment .
  • FTIR to identify functional groups (e.g., C=O, NH stretching) .

Q. How are biological activities (e.g., antibacterial, anti-inflammatory) evaluated for this compound?

Standard assays include:

  • COX inhibitor screening to assess anti-inflammatory potential .
  • Cytotoxicity testing against cell lines (e.g., MCF-7 breast carcinoma, HCT-116 colon carcinoma) via dose-response studies .
  • Antimicrobial disk diffusion assays to measure inhibition zones against bacterial strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Factors to investigate:

  • Catalyst selection : Acidic vs. basic conditions (e.g., glacial acetic acid vs. triethylamine) for regioselectivity .
  • Solvent polarity : Ethanol or DMF may influence reaction rates and byproduct formation .
  • Reaction time/temperature : Extended stirring (48+ hours) or mild heating (reflux) to drive equilibria .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Dose-response refinement : Ensure consistent molar concentrations and exposure times .
  • Structural analogs : Compare activity trends with substituted derivatives (e.g., electron-withdrawing groups may enhance COX inhibition) .
  • Mechanistic studies : Use molecular docking or enzyme kinetics to validate target interactions .

Q. How can complex NMR spectra of perimidine derivatives be interpreted?

  • 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals .
  • Computational modeling : Pair experimental data with DFT-calculated chemical shifts for stereochemical confirmation .
  • Dynamic effects : Analyze temperature-dependent spectra to identify hydrogen bonding or conformational flexibility .

Q. What advanced methods explore structure-activity relationships (SAR) for this compound?

  • Pharmacophore modeling : Map functional groups (e.g., dihydroxy motifs) critical for binding .
  • Metabolic stability assays : Use liver microsomes to assess oxidative degradation pathways .
  • Crystallography : If crystals are obtainable, SHELX-based refinement can elucidate 3D conformations relevant to activity .

Methodological Notes

  • Contradictory Data : When bioactivity results conflict (e.g., varying IC₅₀ values), validate assay protocols (e.g., cell line viability, solvent controls) and replicate under standardized conditions .
  • Byproduct Management : For impurities in synthesis, optimize recrystallization solvents (e.g., ethyl acetate/diethyl ether mixtures) or employ column chromatography .

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